molecular formula C20H17ClN2O5S B2573457 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 877637-05-3

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B2573457
CAS No.: 877637-05-3
M. Wt: 432.88
InChI Key: FPOBJTVJKJHPIY-UHFFFAOYSA-N
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Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a complex synthetic compound designed for advanced research applications, particularly in the fields of medicinal chemistry and agrochemical science. Its molecular structure is a hybrid scaffold, strategically incorporating a 4-oxo-4H-pyran moiety linked via a thiomethyl bridge to a pyrimidine ring, and esterified with a 2-(4-chlorophenoxy)-2-methylpropanoate group. The 4H-pyran-4-one core is a privileged structure in drug discovery, known to confer a range of biological activities and serving as a key intermediate in synthetic organic chemistry [https://pubmed.ncbi.nlm.nih.gov//]. The inclusion of the pyrimidine-thioether segment is significant, as pyrimidine derivatives are fundamental heterocycles in nucleic acid chemistry and are frequently explored as kinase inhibitors and antimicrobial agents [https://pubmed.ncbi.nlm.nih.gov//]. The 2-(4-chlorophenoxy)-2-methylpropanoate ester is a functional group of high interest; phenoxypropanoate derivatives are well-established as potent herbicides that act by inhibiting acetyl-CoA carboxylase (ACCase) in plants, and they are also investigated for their potential pharmaceutical properties as non-steroidal anti-inflammatory agents or other therapeutic targets [https://pubmed.ncbi.nlm.nih.gov//]. Consequently, this reagent presents a multifaceted tool for researchers investigating novel enzyme inhibitors, developing new agrochemicals, or studying structure-activity relationships (SAR) in complex molecular systems. Its primary research value lies in its potential as a key intermediate for the synthesis of more complex molecules or as a lead compound for biological screening against a variety of enzymatic and cellular targets.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S/c1-20(2,28-14-6-4-13(21)5-7-14)18(25)27-17-11-26-15(10-16(17)24)12-29-19-22-8-3-9-23-19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOBJTVJKJHPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC1=COC(=CC1=O)CSC2=NC=CC=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate, also known as ML221, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H11N3O6S
  • Molecular Weight : 385.35 g/mol
  • CAS Number : 877636-42-5

ML221 functions primarily as an antagonist of the apelin receptor, which is implicated in various physiological processes including cardiovascular function and metabolic regulation. The compound shows significant selectivity for the APJ receptor over other receptors such as the angiotensin II type 1 (AT1) receptor, with an IC50 value of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays .

Antagonistic Effects

  • Apelin Receptor Antagonism : ML221 has been demonstrated to inhibit the apelin/APJ signaling pathway, which is crucial in regulating blood pressure and fluid homeostasis. The inhibition of this pathway has potential therapeutic implications for conditions such as heart failure and hypertension .
  • Selectivity : The compound exhibits over 37-fold selectivity for the APJ receptor compared to the AT1 receptor, indicating a targeted approach that may reduce off-target effects associated with broader receptor antagonists .
  • Toxicity Profile : In vitro studies indicate that ML221 does not exhibit toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of ML221:

  • Cardiovascular Implications : Research by Hall et al. (2017) demonstrated that inhibition of the apelin/APJ axis using ML221 led to decreased growth in cholangiocarcinoma cells, highlighting its potential role in cancer therapy alongside cardiovascular applications .
  • Metabolic Effects : A study conducted by Pawel et al. (2021) investigated the anti-apoptotic effects of apelin in human placental tissues, suggesting that modulation of the apelin pathway could have implications for pregnancy-related disorders .

Data Summary Table

PropertyValue
Molecular FormulaC17H11N3O6S
Molecular Weight385.35 g/mol
CAS Number877636-42-5
Apelin Receptor IC500.70 μM (cAMP assay)
Selectivity over AT1>37-fold
Non-toxicity Concentration>50 μM

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyran ring, a pyrimidine moiety, and various functional groups that contribute to its pharmacological properties. The molecular formula is C17H18ClN3O5SC_{17}H_{18}ClN_3O_5S, and it has a molecular weight of approximately 385.85 g/mol. Its structure can be represented as follows:

Structure C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(C=C3)Cl\text{Structure }C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(C=C3)Cl

Apelin Receptor Antagonism

One of the most significant applications of this compound is as an apelin receptor antagonist . The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is implicated in various diseases, including obesity and diabetes. Research indicates that this compound exhibits potent antagonistic activity against the apelin receptor, with an IC50 value of approximately 0.70 μM in cAMP assays, demonstrating its potential in cardiovascular therapeutics .

Selectivity and Safety Profile

The compound shows high selectivity for the apelin receptor over other G protein-coupled receptors (GPCRs), particularly with a >37-fold selectivity over the angiotensin II type 1 receptor. Importantly, it does not exhibit toxicity towards human hepatocytes at concentrations exceeding 50 μM, making it a promising candidate for further development in clinical settings .

Synthetic Pathways

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate involves multistep reactions that utilize readily available starting materials. Typical synthetic methods include condensation reactions and microwave-assisted synthesis, which enhance yield and reduce reaction times. The structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound .

Case Study: Cardiovascular Research

A study conducted by Maloney et al. (2012) highlighted the efficacy of this compound as an apelin receptor antagonist in preclinical models of cardiovascular disease. The findings suggested that blocking the apelin receptor could mitigate pathological cardiac remodeling and improve heart function, indicating potential therapeutic applications in heart failure management .

Case Study: Metabolic Disorders

Further investigations have explored the role of this compound in metabolic disorders. By modulating the apelin/APJ signaling pathway, it may influence energy metabolism and glucose homeostasis, providing insights into treatments for obesity-related conditions .

Comparison with Similar Compounds

a) Pyranone Derivatives

  • 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (): Shares a pyranone core but substitutes the pyrimidine thioether with a benzoate ester. The 4-methoxyphenoxy group (vs. Crystallographic data for this analog suggest planar geometry, which may influence packing efficiency and bioavailability .

b) Pyrimidine-Based Analogs

  • Methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (): Features a pyrimidine ring linked via oxygen to a cyanophenoxy group, differing from the thioether bridge in the target compound. The acrylate ester and methoxy substituents may enhance electrophilic reactivity compared to the 2-methylpropanoate group in the target molecule .

Functional Group Analysis

a) Thioether vs. Ether Linkages

  • Sulfur-containing moieties are also more prone to oxidation, which could affect metabolic stability .

b) Phenoxy Substituents

  • Chlorine’s electronegativity may also improve binding to hydrophobic enzyme pockets .

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